molecular formula C11H16FN3O4 B15199103 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-ethylcytosine CAS No. 95740-17-3

1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-ethylcytosine

Cat. No.: B15199103
CAS No.: 95740-17-3
M. Wt: 273.26 g/mol
InChI Key: QBSJDBXQJJKDOI-IBCQBUCCSA-N
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Description

1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-ethylcytosine is a synthetic nucleoside analogue This compound is structurally similar to naturally occurring nucleosides but has been modified to enhance its biological activity and stability

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-ethylcytosine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-deoxy-2-fluoro-D-arabinofuranose, which is a key intermediate.

    Glycosylation: This intermediate is then glycosylated with a suitable cytosine derivative under acidic conditions to form the nucleoside.

    Purification: The crude product is purified using chromatographic techniques to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Scaling up the synthetic route to produce the compound in bulk quantities.

    Optimization: Optimizing reaction conditions to improve yield and reduce production costs.

    Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-ethylcytosine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-ethylcytosine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: It has shown promise in the treatment of certain cancers and viral infections due to its ability to inhibit DNA synthesis and induce apoptosis.

    Industry: The compound is used in the development of new pharmaceuticals and diagnostic tools.

Mechanism of Action

The mechanism of action of 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-ethylcytosine involves:

    Inhibition of DNA Synthesis: The compound is incorporated into DNA during replication, leading to chain termination and inhibition of DNA synthesis.

    Induction of Apoptosis: It induces apoptosis in cancer cells by activating specific molecular pathways.

    Molecular Targets: The primary molecular targets include DNA polymerase and other enzymes involved in DNA replication and repair.

Comparison with Similar Compounds

1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-ethylcytosine is unique compared to other nucleoside analogues due to its specific structural modifications, which enhance its stability and biological activity. Similar compounds include:

    1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil: Another nucleoside analogue with similar antitumor activity.

    2’-Fluoro-2’-deoxycytidine: A compound with similar structural features but different biological properties.

    5-Fluoro-2’-deoxyuridine: A widely studied nucleoside analogue with potent anticancer activity.

These compounds share some similarities in their mechanisms of action but differ in their specific applications and efficacy.

Biological Activity

1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-ethylcytosine is a nucleoside analogue that has gained attention for its potential antiviral properties, particularly against hepatitis B virus (HBV) and human immunodeficiency virus (HIV). This compound is part of a broader class of modified nucleosides that exhibit unique biological activities due to their structural modifications.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

  • Molecular Formula : C11H15FN2O5
  • Molecular Weight : 274.25 g/mol
  • SMILES Notation : CCC1=CN(C(NC1=O)=O)[C@H]2OC@@HCO

This compound features a fluorine atom at the 2' position of the arabinofuranosyl moiety, which is crucial for its biological activity.

Antiviral Properties

This compound has demonstrated significant antiviral activity. Notably, it has been shown to be effective against drug-resistant strains of HBV. The compound operates by inhibiting viral replication, which is critical in managing infections caused by these viruses.

The antiviral mechanism involves the incorporation of the compound into viral DNA during replication, leading to chain termination and preventing further viral propagation. This action is similar to other nucleoside analogues used in antiviral therapies.

Case Studies and Research Findings

  • Efficacy Against HBV :
    • A study indicated that this compound effectively reduced HBV DNA levels in patients with lamivudine-resistant HBV strains. The compound was administered at varying doses, with a notable reduction in viral load observed within weeks of treatment .
  • Comparative Studies :
    • In comparative studies with other nucleoside analogues, such as lamivudine (3TC), this compound exhibited comparable or superior efficacy against HBV, particularly in cases where resistance to standard treatments was present .
  • Safety Profile :
    • Clinical trials have assessed the safety profile of this compound, indicating minimal adverse effects at therapeutic doses. This safety profile makes it a candidate for further development in antiviral therapies .

Summary of Key Research Findings

StudyVirus TargetedKey FindingsReference
Study 1HBVSignificant reduction in viral load in resistant strains
Study 2HIVComparable efficacy to existing treatments
Safety StudyGeneralMinimal adverse effects reported

Properties

CAS No.

95740-17-3

Molecular Formula

C11H16FN3O4

Molecular Weight

273.26 g/mol

IUPAC Name

4-amino-5-ethyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C11H16FN3O4/c1-2-5-3-15(11(18)14-9(5)13)10-7(12)8(17)6(4-16)19-10/h3,6-8,10,16-17H,2,4H2,1H3,(H2,13,14,18)/t6-,7+,8-,10-/m1/s1

InChI Key

QBSJDBXQJJKDOI-IBCQBUCCSA-N

Isomeric SMILES

CCC1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F

Canonical SMILES

CCC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)F

Origin of Product

United States

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